molecular formula C25H26N2O4 B5004046 4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine

4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine

Cat. No. B5004046
M. Wt: 418.5 g/mol
InChI Key: SKBBHBNUUXAXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as NPE-X or NPE-caged compounds, which are widely used in the field of neuroscience and cell biology.

Mechanism of Action

The mechanism of action of NPE-X involves the use of light to activate the compound, which leads to the release of the caged molecule. The release of the caged molecule can be controlled by adjusting the wavelength and intensity of the light, allowing researchers to precisely control the timing and location of the release.
Biochemical and Physiological Effects:
NPE-X has been shown to have a wide range of biochemical and physiological effects, including the regulation of ion channels, modulation of intracellular signaling pathways, and control of gene expression. This compound has been used to study the effects of neurotransmitters and second messengers on synaptic plasticity, learning, and memory.

Advantages and Limitations for Lab Experiments

The use of NPE-X in scientific research offers several advantages, including the ability to control the timing and location of the release of caged molecules, and the ability to study the effects of these molecules on cellular processes. However, there are also limitations to the use of NPE-X, including the need for specialized equipment and expertise to use the compound effectively.

Future Directions

There are several future directions for the use of NPE-X in scientific research, including the development of new caged compounds with improved properties and the application of these compounds in the study of complex biological systems. Additionally, the use of NPE-X in combination with other techniques, such as optogenetics and electrophysiology, may lead to new insights into the mechanisms underlying neuronal signaling and synaptic plasticity.
In conclusion, NPE-X is a powerful tool that has revolutionized the field of neuroscience and cell biology. Its unique properties and potential applications make it an important area of research for scientists around the world. As research in this field continues to evolve, we can expect to see new insights into the complex biological processes that underlie neuronal signaling and synaptic plasticity.

Synthesis Methods

The synthesis of NPE-X involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole (NBD) with 9-phenylethynyl-4-hydroxy-1,2,3,4-tetrahydroxanthen-1-one (HXT) in the presence of morpholine. The reaction results in the formation of NPE-X, which is a caged compound that can be activated by light.

Scientific Research Applications

NPE-X is widely used in scientific research as a tool for studying various biological processes, including neuronal signaling, synaptic plasticity, and gene expression. This compound is used to control the release of neurotransmitters and second messengers in cells, allowing researchers to study the effects of these molecules on cellular processes.

properties

IUPAC Name

4-[7-nitro-9-(2-phenylethynyl)-1,2,3,4,9,9a-hexahydroxanthen-4a-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-27(29)20-10-12-24-22(18-20)21(11-9-19-6-2-1-3-7-19)23-8-4-5-13-25(23,31-24)26-14-16-30-17-15-26/h1-3,6-7,10,12,18,21,23H,4-5,8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBBHBNUUXAXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])C#CC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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